(2-chlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone
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Overview
Description
(2-chlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities and is often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Substitution Reactions:
Amidation: The phenylamino group can be introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated precursors, acid catalysts, base catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
(2-chlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)(4-chlorophenyl)methanone
- (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- (2-amino-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, (2-chlorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone stands out due to its unique quinoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H21ClN2O |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C23H21ClN2O/c1-16-15-21(25-17-9-3-2-4-10-17)19-12-6-8-14-22(19)26(16)23(27)18-11-5-7-13-20(18)24/h2-14,16,21,25H,15H2,1H3 |
InChI Key |
CCSAALOGORZMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
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